molecular formula C18H31NO2 B1623697 1-Tetradecyl-pyrrole-2,5-dione CAS No. 47150-19-6

1-Tetradecyl-pyrrole-2,5-dione

Cat. No.: B1623697
CAS No.: 47150-19-6
M. Wt: 293.4 g/mol
InChI Key: FDQMDCGTDRRHJO-UHFFFAOYSA-N
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Description

1-Tetradecyl-pyrrole-2,5-dione is a chemical compound with the molecular formula C18H31NO2 It is a derivative of pyrrole, a five-membered nitrogen-containing heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tetradecyl-pyrrole-2,5-dione can be synthesized through various synthetic routes. One common method involves the reaction of tetradecylamine with maleic anhydride under controlled conditions. The reaction typically takes place in an organic solvent such as toluene or dichloromethane, with the temperature maintained between 50-80°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-Tetradecyl-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Tetradecyl-pyrrole-2,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-tetradecyl-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Hexadecyl-pyrrole-2,5-dione
  • 1-Octadecyl-pyrrole-2,5-dione
  • 1-Dodecyl-pyrrole-2,5-dione

Comparison: 1-Tetradecyl-pyrrole-2,5-dione is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to similar compounds with shorter or longer alkyl chains, it may exhibit different solubility, reactivity, and biological activity. This uniqueness makes it valuable for specific applications where these properties are critical .

Properties

IUPAC Name

1-tetradecylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-17(20)14-15-18(19)21/h14-15H,2-13,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQMDCGTDRRHJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10411320
Record name 1-TETRADECYL-PYRROLE-2,5-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10411320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47150-19-6
Record name 1-TETRADECYL-PYRROLE-2,5-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10411320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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